3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole
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Overview
Description
3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole is a synthetic organic compound that features a unique combination of functional groups, including a chloromethyl group, a difluorocyclobutyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine to form the hydrazide, which undergoes cyclization with chloroacetonitrile to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents or catalysts, as well as the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Cycloaddition: The difluorocyclobutyl ring can undergo cycloaddition reactions with suitable dienophiles or dipolarophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of azides, amines, or thioethers.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole has been explored for various scientific research applications, including:
Medicinal chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: Incorporation into polymers or other materials to impart unique properties such as increased thermal stability or resistance to degradation.
Agrochemicals: Development of new pesticides or herbicides with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The difluorocyclobutyl ring and oxadiazole moiety can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclobutanol
- 3,3-Difluorocyclobutylmethanol
- 3,3-Difluorocyclobutyl benzoate
Uniqueness
3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
1859431-65-4 |
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Molecular Formula |
C7H7ClF2N2O |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
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